molecular formula C12H12FN B12070207 Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine

Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine

Cat. No.: B12070207
M. Wt: 189.23 g/mol
InChI Key: NQXICSZVAOMJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. This benzylamine derivative features a cyclopropylamine group and a benzyl core that is substituted with both fluoro and ethynyl functional groups . The strategic incorporation of these substituents makes it a valuable building block for the synthesis of more complex molecules; the ethynyl group, in particular, is a versatile handle for further chemical modification via click chemistry reactions, allowing researchers to create targeted libraries of compounds for biological screening . Its structural motifs are commonly found in compounds investigated for their interaction with biological targets. For instance, similar aniline-quinazoline derivatives containing ethynyl groups have been studied as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology research . The presence of the fluorine atom, a common bioisostere, can influence the molecule's pharmacokinetic properties, such as its metabolic stability and membrane permeability . This combination of features renders this compound a promising intermediate for researchers developing novel therapeutic agents, especially in the areas of kinase inhibition and targeted cancer therapies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C12H12FN

Molecular Weight

189.23 g/mol

IUPAC Name

N-[(3-ethynyl-5-fluorophenyl)methyl]cyclopropanamine

InChI

InChI=1S/C12H12FN/c1-2-9-5-10(7-11(13)6-9)8-14-12-3-4-12/h1,5-7,12,14H,3-4,8H2

InChI Key

NQXICSZVAOMJTI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)CNC2CC2)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Compatibility

The copper(I)-catalyzed multicomponent cycloaromatization, as described by, enables the modular assembly of polyaryl and heteropolyaryl amines through a one-pot coupling-cyclization process. This method involves three components:

  • Ortho-bromo(hetero)aryl ketones (e.g., 5-fluoro-2-bromoacetophenone)

  • Terminal alkynes (e.g., ethynylbenzene)

  • Amines (e.g., cyclopropylamine)

The reaction proceeds via a copper(III)-acetylide intermediate, which undergoes 7-endo-dig cyclization to form the aromatic framework. Key advantages include:

  • High regioselectivity : Suppresses competing pathways like Ullmann coupling or Glaser coupling.

  • Broad functional group tolerance : Accommodates cyclopropane, alkene, and heteroaromatic substituents.

Application to Target Compound

To synthesize cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine:

  • Ortho-bromo ketone preparation : 5-Fluoro-2-bromoacetophenone serves as the aryl precursor, introducing the fluorine substituent at the para position.

  • Terminal alkyne selection : Ethynyltrimethylsilane (TMS-protected) ensures stability during cyclization, with subsequent deprotection yielding the free ethynyl group.

  • Amine substrate : Cyclopropylamine directly incorporates the cyclopropyl moiety into the final product.

Reaction conditions :

  • Catalyst : CuI (15 mol%)

  • Base : NaOH (2.0 equiv.)

  • Solvent : CH₃CN at 120°C for 24 hours.

Yield : Analogous reactions yield 73–89% for aminobenzothiophenes and related structures.

Grignard Reagent-Based Synthesis

Ketone Formation via Grignard Addition

The patent outlines a scalable method for synthesizing cyclopropyl benzyl ketones using Grignard reagents. The process involves:

  • Grignard reagent preparation : Reacting 3-ethynyl-5-fluoro-benzyl chloride with magnesium in diethyl ether or tert-butyl methyl ether.

  • Nucleophilic addition : Treating the Grignard reagent with cyclopropanecarboxylic acid dimethylamide to form the ketone intermediate.

Key steps :

  • Solvent optimization : Ether solvents (e.g., diethyl ether) enhance reaction efficiency.

  • Scalability : Demonstrated at gram-scale with 80% yield for analogous ketones.

Reductive Amination of Ketone Intermediate

The cyclopropyl benzyl ketone is converted to the target amine via reductive amination:

  • Imine formation : React the ketone with excess cyclopropylamine in the presence of a dehydrating agent (e.g., molecular sieves).

  • Reduction : Use sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation to reduce the imine to the secondary amine.

Challenges :

  • Steric hindrance : The cyclopropyl group may slow imine formation.

  • Byproducts : Over-reduction to primary amines or undesired side reactions with ethynyl groups.

Comparative Analysis of Methods

Parameter Copper-Catalyzed Method Grignard/Reductive Amination
Reaction Steps One-pot multicomponentTwo-step (ketone + amination)
Yield 73–89%~70–80%
Functional Group Tolerance High (heterocycles, strained systems)Moderate (sensitive to reducing agents)
Scalability Demonstrated at gram-scalePlant-scale feasible
Byproducts Minimal (exclusive cyclization)Imine oligomerization, over-reduction

Recent Advances and Alternative Routes

Late-Stage Functionalization

The copper-catalyzed method allows late-stage modification of bioactive molecules. For example, coupling cyclopropylamine with 3-ethynyl-5-fluoro-benzyl halides under Buchwald-Hartwig conditions offers a complementary route, though requiring palladium catalysts and specialized ligands.

Photoredox Catalysis

Emerging photoredox strategies enable C–N bond formation under mild conditions, potentially bypassing the need for high-temperature cyclization . However, compatibility with ethynyl groups remains untested.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming imines or nitriles.

    Reduction: Reduction reactions could reduce the ethynyl group to an alkene or alkane.

    Substitution: The fluoro group on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Receptor Modulation : Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine has been identified as a potential modulator of histamine H3 receptors. These receptors are involved in various physiological processes, including cognitive function and appetite regulation. Compounds that act as antagonists or inverse agonists at these receptors may provide therapeutic benefits for conditions such as obesity and cognitive disorders .
  • Antiviral Activity : Research indicates that fluorinated compounds can exhibit antiviral properties. The incorporation of the cyclopropyl and ethynyl groups may enhance the efficacy of antiviral agents by improving their interaction with viral targets or host cell machinery .
  • Antimycobacterial Properties : Similar compounds have been studied for their effectiveness against mycobacterial infections, suggesting that this compound could also possess such properties. The unique structure may facilitate interactions with bacterial enzymes or transport mechanisms .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes key synthetic pathways and derivatives explored in the literature:

Synthetic MethodKey ReagentsYieldReferences
Base-mediated couplingCyclopropyl amine, 3-ethynyl-5-fluorobenzaldehydeModerate
Fluorination reactionsFluorinating agents (e.g., HF)High
Alkynation techniquesAlkynes, transition metal catalystsVariable

Case Studies

  • Histamine H3 Receptor Antagonism : A study demonstrated that derivatives of this compound showed significant antagonistic activity against the H3 receptor in vitro, leading to improved cognitive function in animal models .
  • Antiviral Efficacy : In vitro assays indicated that the compound exhibited potent antiviral activity against specific strains of viruses, suggesting its potential as a lead compound for developing new antiviral therapies .
  • Mycobacterial Infection Treatment : A patent described the use of cyclopropyl amine derivatives against mycobacterial infections, highlighting the importance of this compound class in treating resistant bacterial strains .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, altering their activity. The cyclopropyl group could provide rigidity to the molecule, influencing its binding affinity, while the ethynyl and fluoro groups could enhance its reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Ring

Cyclopropyl-(3-fluoro-benzyl)-amine
  • CAS : 920479-31-8
  • Molecular Formula : C₁₀H₁₁FN
  • Comparison :
    • Lacks the ethynyl group at the 3-position, reducing steric bulk and π-system conjugation.
    • Retains the 3-fluoro substituent, which may enhance binding affinity in target proteins via dipole interactions.
    • Applications : Widely available (12 suppliers) as a building block for kinase inhibitors or GPCR-targeted drugs .
Cyclopropyl-(2-methoxy-5-trifluoromethyl-benzyl)-amine
  • CAS : 2270907-02-1
  • Molecular Formula: C₁₂H₁₄F₃NO
  • Comparison :
    • Replaces the 3-ethynyl and 5-fluoro groups with 2-methoxy and 5-trifluoromethyl substituents.
    • The trifluoromethyl group increases lipophilicity (LogP ~2.5) and metabolic resistance compared to the ethynyl-fluoro combination .
    • Applications : Used in preclinical studies for CNS targets due to enhanced blood-brain barrier penetration.
Cyclopropyl-(3-difluoromethoxy-benzyl)-amine
  • CAS : 1095240-00-8
  • Molecular Formula: C₁₁H₁₂F₂NO
  • Comparison :
    • Features a difluoromethoxy group at the 3-position, providing steric and electronic effects distinct from ethynyl.
    • The -OCF₂ group may improve solubility in polar solvents compared to the ethynyl-fluoro derivative.

Heterocyclic Core Replacements

Cyclopropyl-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-amine (Compound 8)
  • Source : BRD4(I) inhibition study
  • Molecular Formula : C₉H₁₁N₅
  • Comparison: Replaces the benzyl ring with a [1,2,4]triazolo[4,3-b]pyridazine core. The triazolo-pyridazine core enables hydrogen bonding with acetyl-lysine pockets, a feature absent in the benzylamine scaffold.
Cyclopropyl-(5-fluoro-pyrimidin-2-yl)-amine
  • CAS : Listed in pyrimidine derivatives
  • Molecular Formula : C₇H₈FN₃
  • Comparison :
    • Pyrimidine core replaces the benzyl group, altering electronic properties and binding modes.
    • Likely used in antiviral or anticancer agents due to pyrimidine’s prevalence in nucleotide analogs.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-Fluoro-benzyl analog Triazolo-pyridazine (Compound 8)
Molecular Weight (g/mol) ~214.2 168.2 197.2
LogP (Predicted) ~2.8 2.1 1.5
Solubility Moderate (ethynyl increases lipophilicity) High (simpler structure) Low (heterocyclic core)
Metabolic Stability High (fluoro and ethynyl resist oxidation) Moderate Low (triazole susceptible to CYP450)

Biological Activity

Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group, an ethynyl group, and a fluoro-substituted benzene moiety. The unique combination of these functional groups may enhance its reactivity and selectivity towards biological targets. The cyclopropyl group contributes rigidity, which can influence binding affinity to enzymes or receptors, while the ethynyl and fluoro groups may enhance metabolic stability and interaction with biological systems.

The precise mechanism of action for this compound is not fully elucidated but is hypothesized to involve interactions with specific enzymes or receptors. For instance, compounds with similar structures have shown inhibition of various enzymatic activities, suggesting that this compound could also exhibit inhibitory effects on key biological pathways .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For example, certain analogues have demonstrated significant inhibition against HIV reverse transcriptase (RT) with IC50 values in the low micromolar range. This suggests that structural modifications can lead to enhanced antiviral properties, making it a candidate for further development in antiviral therapies .

Anticancer Activity

In vitro studies have indicated that compounds with similar structural features exhibit promising anticancer activity. For instance, cyclopropyl derivatives have shown varying degrees of cytotoxicity against different cancer cell lines, including leukemia and breast cancer cells. The presence of electron-withdrawing groups like fluorine has been associated with increased potency in these assays .

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF-7TBDApoptosis induction
Analog 1CEM-131.2RNase H inhibition
Analog 2MDA-MB-2310.6Cell cycle arrest

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzene ring significantly affect biological activity. For example, the introduction of a fluoro group at specific positions has been shown to enhance binding affinity and inhibitory activity against target enzymes . The following table summarizes some findings from SAR studies related to cyclopropyl-containing compounds:

ModificationEffect on Activity
Addition of FluorineIncreased potency against cancer cells
Ethynyl Group PositioningEnhanced interaction with target enzymes
Cyclopropyl RigidityImproved binding affinity

Case Studies

  • HIV Reverse Transcriptase Inhibition : A study demonstrated that structurally related compounds exhibited IC50 values ranging from 0.6 to 3.9 μM against HIV RT, indicating that modifications can yield potent inhibitors .
  • Cytotoxicity in Cancer Models : In vitro assays showed that derivatives similar to this compound induced apoptosis in MCF-7 cells at concentrations as low as 0.48 μM, suggesting strong potential for anticancer applications .

Q & A

Q. What are the recommended synthetic routes for Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine, and how can reaction conditions be optimized?

Synthesis of cyclopropyl-amine derivatives typically involves multi-step reactions, including benzylation, condensation with malonates, and cyclopropylamine substitution (e.g., as shown in Scheme 1 of []). Key steps:

  • Benzylation : Protect reactive hydroxyl groups using benzyl halides under basic conditions.
  • Cyclopropane ring formation : Use [2+1] cycloaddition or Simmons-Smith reactions.
  • Amine functionalization : Employ nucleophilic substitution with cyclopropylamine, optimized via temperature control (0–25°C) and polar aprotic solvents (e.g., THF, DMF) to minimize side reactions .
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of cyclopropylamine) to improve yield .

Q. How can NMR spectroscopy be utilized to characterize intermediates and resolve stereochemical ambiguities?

NMR is critical for structural validation:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm) and ethynyl protons (δ 2.5–3.5 ppm). Fluorine substituents induce splitting patterns in aromatic regions (δ 6.5–8.0 ppm) .
  • NOESY/ROESY : Resolve spatial proximity of cyclopropyl and benzyl groups to confirm regiochemistry.
  • Kinetic studies : Use <sup>1</sup>H NMR to monitor Curtius rearrangements (e.g., time-resolved scans every 20–144 sec) and calculate rate constants via first-order decay models .

Advanced Research Questions

Q. What mechanistic insights can DFT calculations provide for Curtius rearrangements involving cyclopropyl-azide derivatives?

DFT studies (B3LYP/6-311+G(d,p)) reveal:

  • Concerted mechanism : Curtius rearrangements proceed via a single transition state (TS) with simultaneous N2 loss and isocyanate formation. For cyclopropenoyl azides, TS activation energies (ΔE<sup>‡</sup> = 27.8–29.3 kcal/mol) align with experimental Eyring parameters .
  • Steric effects : Anti-C-N/syn-C-C conformers reduce steric strain, lowering ΔE<sup>‡</sup> by 2.2 kcal/mol compared to syn-C-N/anti-C-C .
  • π-Stabilization : Cyclopropenoyl systems show minor π-interactions in TS, but bond strength (C–C vs. C=C) primarily dictates reactivity .

Q. How do contradictory activation energy values for cyclopropenoyl vs. cyclopropyl azides arise, and how can they be reconciled?

Discrepancies in ΔE<sup>‡</sup> (e.g., 27.8 vs. 25.1 kcal/mol) stem from:

  • Solvent effects : Gas-phase DFT calculations may underestimate solvation energies. Apply CPCM models to account for polar solvents (e.g., DMSO) .
  • Conformational sampling : Use CBS-QB3//B3LYP/6-31G* to evaluate multiple TS geometries. For example, syn-C-N/syn-C-C TS is favored over anti-C-N/syn-C-C by 3.9 kcal/mol .
  • Experimental validation : Cross-validate computed ΔE<sup>‡</sup> with Eyring plots from NMR kinetics (e.g., ΔH<sup>‡</sup> = 24–28 kcal/mol, ΔS<sup>‡</sup> = −5 to −10 cal/mol·K) .

Q. What methodologies are recommended for analyzing thermodynamic stability and solubility in aqueous/organic matrices?

  • Solubility profiling : Use gravimetric or UV-Vis methods in solvents like DMSO, THF, or aqueous buffers (pH 4–10). For CO2 capture analogs (e.g., DMAPA), correlate results with vapor-liquid equilibrium (VLE) models .
  • Thermodynamic stability : Conduct accelerated degradation studies (40–80°C) with HPLC monitoring. Apply Arrhenius kinetics to predict shelf life .

Data Contradiction Analysis

Q. How can researchers address discrepancies between computational and experimental activation parameters?

  • Systematic error assessment : Compare DFT (B3LYP) with higher-level methods (CCSD(T)) for TS energies. For cyclopropenoyl azides, CCSD(T)/6-311+G(d,p) reduces ΔE<sup>‡</sup> errors by 1–2 kcal/mol .
  • Entropic contributions : Compute vibrational frequencies to correct ΔS<sup>‡</sup>. Experimental ΔS<sup>‡</sup> values (−8 to −12 cal/mol·K) suggest tighter TS organization than gas-phase predictions .
  • Solvent corrections : Use implicit solvent models (e.g., SMD) to refine ΔG<sup>‡</sup> for reactions in DMSO or benzene .

Methodological Recommendations

Q. What advanced techniques are critical for elucidating reaction intermediates?

  • Trapping experiments : Add methanol to quench isocyanate intermediates as carbamates for LC-MS identification .
  • In situ IR : Monitor carbonyl stretches (1700–1800 cm<sup>−1</sup>) during Curtius rearrangements .
  • X-ray crystallography : Resolve cyclopropyl-amine derivatives (e.g., CNBF adducts) to confirm stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.